3-(1-Aminopropan-2-YL)oxolan-3-OL
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Overview
Description
3-(1-Aminopropan-2-yl)oxolan-3-ol is a chemical compound with the molecular formula C7H15NO2. It is also known by its IUPAC name, 3-amino-2-(tetrahydrofuran-3-yl)propan-1-ol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)oxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-2-(tetrahydrofuran-3-yl)propan-1-ol with ammonia or an amine source to introduce the amino group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated compounds or alkyl derivatives.
Scientific Research Applications
3-(1-Aminopropan-2-yl)oxolan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This compound can also act as a nucleophile in various biochemical reactions, participating in the formation of covalent bonds with electrophilic centers .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(oxolan-3-yl)propan-1-ol: Similar structure but different functional groups.
3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol: Contains an additional methyl group.
Propanolamine: Lacks the tetrahydrofuran ring
Uniqueness
3-(1-Aminopropan-2-yl)oxolan-3-ol is unique due to its combination of an amino group, a hydroxyl group, and a tetrahydrofuran ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(4-8)7(9)2-3-10-5-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
GAZMMQHVZZUTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCOC1)O |
Origin of Product |
United States |
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